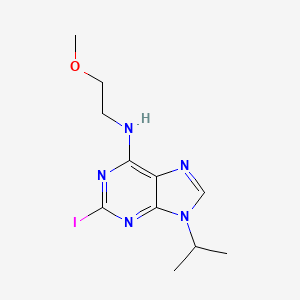

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine

Beschreibung

Eigenschaften

CAS-Nummer |

897040-21-0 |

|---|---|

Molekularformel |

C11H16IN5O |

Molekulargewicht |

361.18 g/mol |

IUPAC-Name |

2-iodo-N-(2-methoxyethyl)-9-propan-2-ylpurin-6-amine |

InChI |

InChI=1S/C11H16IN5O/c1-7(2)17-6-14-8-9(13-4-5-18-3)15-11(12)16-10(8)17/h6-7H,4-5H2,1-3H3,(H,13,15,16) |

InChI-Schlüssel |

HOSKSIPTNNQNRO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)I)NCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the iodine atom through halogenation reactions. The isopropyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is common in halogenated purines and enables functionalization at the 2-position.

Key Pathways:

-

Amination: Reaction with primary or secondary amines under basic conditions (e.g., KCO, DMF, 80°C) replaces iodine with amine groups.

-

Alkoxylation: Methanol or ethanol in the presence of NaH can substitute iodine with alkoxy groups.

Example Reaction:

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Benzylamine | DMF, KCO, 80°C | 2-Benzylamino derivative | Moderate | |

| Methanol | NaH, THF, reflux | 2-Methoxy derivative | High |

*Yields inferred from analogous purine reactions due to limited direct data.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives, expanding applications in drug discovery .

General Reaction:

Key Conditions:

-

Catalyst: Pd(PPh) or PdCl(dppf)

-

Solvent: DME or THF

-

Base: NaCO or CsCO

Sonogashira Coupling

Forms alkynylated purines when reacted with terminal alkynes, useful for fluorescent probes .

Example:

Table 2: Cross-Coupling Applications

| Reaction Type | Partner Reagent | Catalyst System | Applications | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Fluorophenyl-Bpin | Pd(dppf)Cl | Kinase inhibitor synthesis | |

| Sonogashira | Propargyl alcohol | Pd(PPh)Cl/CuI | Bioorthogonal labeling |

Elimination Reactions

Under strongly basic conditions (e.g., DBU, DMSO), the iodine and adjacent hydrogen may undergo β-elimination to form a purine with a double bond.

Mechanism:

Factors Influencing Reactivity:

-

Steric hindrance from the isopropyl group at N9 slows elimination.

-

Polar aprotic solvents (e.g., DMSO) favor the reaction.

Silylation

The methoxyethyl side chain can undergo silylation with agents like BSTFA to enhance solubility or protect reactive sites.

Oxidation

The isopropyl group at N9 is resistant to oxidation, but the methoxyethyl chain can be oxidized to carboxylic acids under strong conditions (e.g., KMnO, acidic) .

Biological Interactions

While not a direct chemical reaction, the compound’s iodine and methoxyethyl groups influence interactions with biological targets:

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study purine metabolism and interactions with enzymes.

Medicine: Potential use in drug development, particularly for targeting purine-related pathways.

Industry: Use in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine would depend on its specific application. In biological systems, it could interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The presence of the iodine atom and other substituents could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine and its analogs:

Key Observations:

Chloro-substituted derivatives (e.g., ) are common in kinase inhibitors due to their balance of stability and moderate electrophilicity.

N-Substituent Diversity :

- The N-(2-methoxyethyl) group in the target compound improves water solubility relative to lipophilic groups like N-(4-methoxybenzyl) or N-phenyl .

- Substituents such as N-methyl or unprotected amines (e.g., NH₂ in ) alter hydrogen-bonding capacity and target affinity.

Bulky substituents like 4-methoxybenzyl may enhance binding to hydrophobic pockets in enzymes.

Synthetic Strategies :

Biologische Aktivität

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine, also known by its CAS number 897040-21-0, is a purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.

The molecular formula of 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine is , with a molecular weight of 361.18 g/mol. Key physical properties include:

- Melting Point : 112 °C (solvent: pentane)

- Boiling Point : Approximately 515.5 °C (predicted)

- Density : 1.77 g/cm³ (predicted)

- pKa : 0.55 (predicted) .

Research indicates that compounds similar to 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine often act as antagonists at adenosine receptors, particularly the A2A receptor. This receptor is involved in various physiological processes, including modulation of neurotransmitter release and immune responses. The compound has shown affinities comparable to other known antagonists, with Ki values ranging from 7.5 to 53 nM for its metabolites .

Biological Activity

-

Adenosine Receptor Antagonism :

- The compound and its metabolites have been evaluated for their ability to bind to human A2A receptors, demonstrating significant antagonistic activity. This suggests potential therapeutic applications in conditions where adenosine signaling is dysregulated, such as in certain cancers or neurodegenerative diseases .

- In Vitro Studies :

- Pharmacological Implications :

Case Studies

Several studies have explored the biological effects of related purine derivatives:

- A study on metabolites of a structurally similar compound demonstrated their capacity to act as antagonist ligands at the A2A receptor, emphasizing the importance of structural modifications in enhancing biological activity .

Data Tables

The following table summarizes key findings regarding the biological activity of 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine:

| Parameter | Value |

|---|---|

| Molecular Formula | C11H16IN5O |

| Molecular Weight | 361.18 g/mol |

| Melting Point | 112 °C |

| Boiling Point | ~515.5 °C |

| pKa | 0.55 |

| Ki (A2A Receptor) | 7.5 - 53 nM |

Q & A

Basic: What are the established synthetic pathways for 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine?

Answer:

The synthesis typically involves sequential functionalization of the purine core. A common approach includes:

- Nucleophilic substitution : Reacting 6-chloropurine derivatives with 2-methoxyethylamine under reflux in anhydrous tetrahydrofuran (THF) to introduce the N-(2-methoxyethyl) group .

- Iodination : Electrophilic aromatic iodination at the purine C2 position using iodine monochloride (ICl) in dichloromethane at 0–5°C .

- Isopropyl group introduction : Alkylation of the purine N9 position with isopropyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C .

Purification often employs silica gel chromatography with gradients of methanol in dichloromethane (e.g., 2–10% MeOH/CH₂Cl₂) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

SAR studies should systematically vary substituents and analyze effects on target binding:

- C2 position : Replace iodine with bromine, chlorine, or methyl groups to assess halogen-dependent interactions (e.g., using analogues from ).

- N-(2-methoxyethyl) group : Modify the methoxy chain length or replace with ethoxy/propoxy groups to probe steric and electronic effects .

- N9 isopropyl group : Test bulkier alkyl chains (e.g., tert-butyl) or unsaturated groups (e.g., allyl) to evaluate hydrophobic pocket compatibility .

High-resolution crystallography (e.g., SHELXL refinement ) and molecular docking can validate hypothesized binding modes.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for H8 in purine core ).

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₇IN₅O: 402.0421) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

- XRD : Single-crystal diffraction (e.g., SHELX programs ) resolves stereochemistry and confirms iodination site .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

Answer:

Common challenges and solutions:

- Disorder in the isopropyl group : Apply SHELXL’s PART and SIMU instructions to model thermal motion .

- Weak iodine electron density : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) .

- Twinning : Apply TWIN/BASF commands in SHELXL for twinned crystals .

Validation tools like PLATON’s ADDSYM ensure space group correctness .

Basic: What strategies improve solubility and purification of this compound?

Answer:

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; dilute with water to precipitate .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or silica gel chromatography (CH₂Cl₂/MeOH 95:5 to 85:15) .

- Derivatization : Acetylate free amines (e.g., with acetic anhydride) to enhance crystallinity .

Advanced: How to address conflicting bioactivity data across enzymatic vs. cell-based assays?

Answer:

- Membrane permeability : Assess logP (e.g., via shake-flask method) to determine if poor cellular uptake explains discrepancies .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation) .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .

Use isogenic cell lines (e.g., with/without target protein) to isolate compound-specific effects .

Advanced: What computational methods predict regioselectivity in iodination reactions?

Answer:

- DFT calculations : Compare activation energies for iodination at C2 vs. C8 positions using Gaussian09 (B3LYP/6-311++G(d,p)) .

- Electrostatic potential maps : Visualize electron density (e.g., via Multiwfn) to identify nucleophilic sites .

- MD simulations : Simulate reaction trajectories in explicit solvent (e.g., water/THF) to model kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.